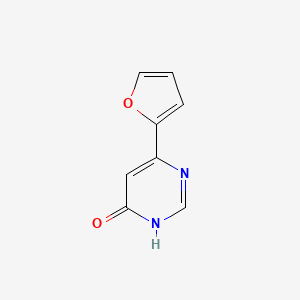

6-(Furan-2-yl)pyrimidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-(Furan-2-yl)pyrimidin-4-ol” is a compound that contains a pyrimidine ring, which is a heterocyclic aromatic compound that occurs widely in nature . The pyrimidine moiety is one of the most widespread heterocycles in biologically occurring compounds . The compound has a molecular weight of 162.15 .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been explored in various studies . For instance, a new class of pyrimidin-2-ol/thiol/amine derivatives was synthesized and screened for its in vitro antimicrobial activity . The synthesized pyrimidine derivatives were confirmed by IR, 1H/13C-NMR, Mass spectral studies .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H6N2O2/c11-7-3-4-9-8(10-7)6-2-1-5-12-6/h1-5H,(H,9,10,11) . This indicates that the compound contains 8 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Derivatives of 6-(Furan-2-yl)pyrimidin-4-ol, such as those containing triazole, oxadiazole, or furan rings, have shown pronounced plant growth stimulating effects, suggesting potential agricultural applications (Pivazyan et al., 2019).

- Compounds based on reactions of arylmethylidene derivatives of furan with binucleophilic reagents led to the synthesis of new biologically active compounds, indicating their significance in developing novel bioactive molecules (Aniskova et al., 2017).

Quantum Chemical Characterization

- Quantum chemistry methods have been applied to characterize hydrogen bonding sites in pyrimidine derivatives, providing insights into their chemical behavior and potential applications in molecular design (Traoré et al., 2017).

Antimicrobial and Antifungal Agents

- Certain furan derivatives have shown high DNA binding affinities and exhibited significant antimicrobial and antifungal activities, highlighting their potential as therapeutic agents against infections (Stephens et al., 2001).

Antiviral and Antitumor Activity

- Furo[2,3-d]pyrimidin-2(3H)-one nucleosides and analogues have demonstrated inhibitory effects against varicella-zoster virus and human cytomegalovirus, as well as against a range of other DNA and RNA viruses, suggesting their potential in antiviral therapies (Robins et al., 2007).

- Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines exhibited strong DNA affinities and significant antiprotozoal activity, underscoring their therapeutic potential against protozoal infections (Ismail et al., 2004).

Molecular Recognition and Fluorescent Probes

- Furan amino acid derivatives have been explored for their potential in DNA-binding applications, offering new avenues for molecular recognition studies (Muzikar et al., 2011).

Mecanismo De Acción

Target of Action

It’s known that pyrimidine derivatives, including those with a furan ring, have shown promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It’s known that pyrimidine derivatives can inhibit protein kinases . Protein kinases stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates . By inhibiting these enzymes, pyrimidine derivatives can disrupt cellular signaling processes, potentially leading to the inhibition of cancer cell growth and proliferation .

Biochemical Pathways

Given its potential role as a protein kinase inhibitor, it may affect various signaling pathways involved in cell growth, differentiation, migration, and metabolism .

Result of Action

It’s known that pyrimidine derivatives can exhibit anticancer activity . They can inhibit protein kinases, disrupting cellular signaling processes and potentially leading to the inhibition of cancer cell growth and proliferation .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(furan-2-yl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8-4-6(9-5-10-8)7-2-1-3-12-7/h1-5H,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYSHWWASHJJSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2-fluorophenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2759806.png)

![2-[(2-Nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2759807.png)

![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2759809.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2759817.png)

![1,5-Dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1h-pyrazol-4-amine hydrochloride](/img/structure/B2759819.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2759823.png)

![N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2759825.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2759826.png)